beta-Methylcholine Iodide
Overview
Description
Beta-Methylcholine Iodide: is a quaternary ammonium compound with the chemical formula C6H16INO. . This compound is a derivative of choline and is primarily used in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Methylcholine Iodide can be synthesized through the reaction of choline with methyl iodide. The reaction typically involves the following steps:
Starting Material: Choline is used as the starting material.
Methylation: Choline is methylated using methyl iodide under basic conditions to form this compound.
Purification: The product is then purified through recrystallization or other suitable methods to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Bulk Methylation: Large quantities of choline are methylated using methyl iodide.
Purification: The crude product is purified using industrial-scale purification techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions: Beta-Methylcholine Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated product .
Scientific Research Applications
Beta-Methylcholine Iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is used in studies related to neurotransmission and cholinergic systems.
Medicine: It is employed in pharmacological research to study the effects of cholinergic agonists and antagonists.
Mechanism of Action
Beta-Methylcholine Iodide exerts its effects by acting as a cholinergic agonist. It binds to muscarinic receptors in the nervous system, mimicking the action of acetylcholine. This binding leads to the activation of downstream signaling pathways, resulting in physiological responses such as muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Methacholine: Similar to Beta-Methylcholine Iodide, methacholine is a cholinergic agonist used in bronchial challenge tests.
Bethanechol: Another cholinergic agonist, bethanechol is used to treat urinary retention and stimulate gastrointestinal motility.
Uniqueness: this compound is unique due to its specific structure, which allows it to selectively bind to muscarinic receptors without significant effects on nicotinic receptors. This selectivity makes it a valuable tool in research focused on muscarinic receptor pathways .
Properties
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILINVEQJRMPF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437571 | |
Record name | beta-Methylcholine Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-50-5, 60154-19-0 | |
Record name | Methylcholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Methylcholine Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLCHOLINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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